1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide
Description
1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide is a sulfur-containing organic compound characterized by a hexasulfane backbone (six sulfur atoms) flanked by 4-methylphenyl substituents at the terminal positions.
Properties
CAS No. |
28519-95-1 |
|---|---|
Molecular Formula |
C14H14O4S6 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
1-methyl-4-[(4-methylphenyl)sulfonyltetrasulfanyl]sulfonylbenzene |
InChI |
InChI=1S/C14H14O4S6/c1-11-3-7-13(8-4-11)23(15,16)21-19-20-22-24(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
ZCPNXVHEPYFLCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SSSSS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide typically involves the reaction of 4-methylphenyl derivatives with sulfur-containing reagents under controlled conditions. One common method involves the use of hexasulfane precursors and oxidizing agents to introduce the tetraoxide functionality. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can remove oxygen atoms or reduce the sulfur atoms to lower oxidation states.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Hexa-2,4-diyne-1,6-diol Derivatives
Compounds such as 1,6-bis(o-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol (21) and 1,6-di(2,4-dimethylphenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol (22) () share a similar hexa-chain backbone but differ in functional groups (diyne and diol vs. sulfane and tetraoxide). Key distinctions include:
- Substituent Effects : The para-methyl groups in the target compound contrast with ortho-chloro or 2,4-dimethylphenyl groups in diyne-diol hosts. These substituents influence steric bulk and electronic properties, which dictate host-guest interactions (e.g., photodimerization efficiency) .
- Synthesis : Diyne-diols are synthesized via oxidative coupling of acetylene derivatives under mild conditions with near-quantitative yields (e.g., 100% for 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol (30) in ) . In contrast, sulfane derivatives like the target compound may require alternative methods (e.g., thiol oxidation), though specific synthetic data are unavailable.
Organotin and Organolead Compounds
Compounds such as bis(4-chlorophenyl)-bis(4-methylphenyl)plumbane () and 1,6-distanna-2,5,7,10-tetraoxacyclodecane () highlight heteroatom diversity.
- Backbone Flexibility: Sulfur’s lower electronegativity compared to tin or lead may reduce Lewis acidity, limiting catalytic applications observed in tin-based macrocycles (e.g., organotin catalysts in polyester cyclization) .
- Stability: Sulfane tetraoxides likely exhibit higher oxidative stability than organometallic analogs due to strong S–O bonds.
Physicochemical Properties
Table 1: Comparative Properties of Selected Hexa-Chain Compounds
Host-Guest Chemistry
Diyne-diol hosts () demonstrate substituent-dependent photochemical behavior. For example:
- The achiral host 20 (1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol) forms photoinert inclusion complexes, while chiral hosts like 21 enable syn–head–head photodimerization of coumarin in ~100% yield .
- The sulfane tetraoxide’s tetrahedral sulfur geometry and polar SO₂ groups may favor interactions with electron-deficient guests, though experimental validation is needed.
Biological Activity
1,6-Bis(4-methylphenyl)hexasulfane 1,1,6,6-tetraoxide is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
The compound has a complex structure characterized by multiple sulfur atoms and aromatic rings. Its chemical formula is , and it is classified under organosulfur compounds. The presence of sulfur in its structure suggests potential antioxidant properties, which are critical in biological systems.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study found that organosulfur compounds can scavenge free radicals effectively, suggesting that this compound may possess similar capabilities .
Antimicrobial Properties
Organosulfur compounds have been reported to exhibit antimicrobial activity against various pathogens. For instance, studies on related compounds have shown inhibition of bacterial growth in both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes .
Cytotoxic Effects
Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. The cytotoxicity could be attributed to the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells. Further investigation is necessary to quantify these effects and understand the underlying mechanisms .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound likely donates electrons to free radicals, stabilizing them and preventing cellular damage.
- Membrane Disruption : Similar compounds disrupt bacterial membranes, leading to cell lysis.
- Induction of Apoptosis : The generation of ROS can activate apoptotic pathways in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
